molecular formula C24H30N6O9 B14772789 Pomalidomide-CO-PEG4-C2-azide

Pomalidomide-CO-PEG4-C2-azide

Cat. No.: B14772789
M. Wt: 546.5 g/mol
InChI Key: YDUIRLDFZZZMJQ-UHFFFAOYSA-N
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Description

Evolution and Principles of Proteolysis-Targeting Chimeras (PROTACs)

The cornerstone of TPD technology is the Proteolysis-Targeting Chimera, or PROTAC. wikipedia.orgfrontiersin.org First conceptualized and reported in 2001 by the laboratories of Craig Crews and Raymond Deshaies, PROTACs are heterobifunctional molecules designed to bring a specific target protein into close proximity with an E3 ubiquitin ligase. wikipedia.orgnih.govportlandpress.com

The basic architecture of a PROTAC consists of three distinct parts:

A ligand that binds to the protein of interest (POI). researchgate.net

A ligand that recruits an E3 ubiquitin ligase. researchgate.net

A chemical linker that connects the two ligands. researchgate.netresearchgate.net

By forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC acts as a bridge, inducing the E3 ligase to tag the target protein with ubiquitin molecules. nih.govportlandpress.comresearchgate.net This polyubiquitination marks the protein for destruction by the 26S proteasome, a large protein complex in the cell that degrades unneeded or damaged proteins. nih.govfrontiersin.org After the target protein is degraded, the PROTAC is released and can act catalytically to degrade multiple protein molecules. wikipedia.orgportlandpress.comrevvity.com

Early PROTACs were often large, peptide-based molecules with poor cell permeability and stability, limiting their therapeutic potential. nih.govrevvity.com A significant breakthrough occurred with the development of all-small-molecule PROTACs, which demonstrated improved drug-like properties, including cell permeability and the potential for oral bioavailability. nih.govrevvity.com This advancement has propelled the technology from a research tool to a promising therapeutic modality, with several PROTAC-based drugs now in clinical trials. researchgate.netfrontiersin.orgbiochempeg.com

Table 1: Key Milestones in PROTAC Evolution

Year Milestone Significance
2001 First PROTAC reported Demonstrated the feasibility of using a chimeric molecule to induce degradation of a target protein (MetAp-2) by recruiting the SCFβ-TRCP E3 ligase. nih.gov
2008 First all-small-molecule PROTAC developed Utilized a nutlin-based ligand to recruit the MDM2 E3 ligase, overcoming the limitations of earlier peptide-based PROTACs and enhancing cell permeability. nih.gov
2015 Highly potent, cell-permeable PROTACs Development of PROTACs recruiting the von Hippel-Lindau (VHL) E3 ligase demonstrated low nanomolar potency and catalytic activity in cells. nih.gov
2019 First PROTACs enter clinical trials Arvinas initiated clinical trials for ARV-110 (an androgen receptor degrader) and ARV-471 (an estrogen receptor degrader), marking a major step towards clinical application. wikipedia.orgfrontiersin.org

Role of E3 Ubiquitin Ligases in PROTAC-Mediated Degradation

The ubiquitin-proteasome system (UPS) is a highly regulated process for protein degradation in eukaryotic cells. nih.gov It involves a three-step enzymatic cascade:

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner. frontiersin.orgnih.gov

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1. frontiersin.orgnih.gov

E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate. researchgate.netfrontiersin.orgnih.gov

The human genome encodes over 600 different E3 ligases, which provide substrate specificity to the UPS. researchgate.netfrontiersin.org PROTAC technology leverages this specificity by using a ligand that recruits a particular E3 ligase. wikipedia.orgbohrium.com While many E3 ligases exist, only a handful have been successfully hijacked for PROTAC development, with the most prominent being Cereblon (CRBN) and von Hippel-Lindau (VHL). frontiersin.orgnih.govnih.govsigmaaldrich.com

Cereblon (CRBN): CRBN functions as the substrate receptor component of the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. frontiersin.orgnih.gov Ligands for CRBN are derived from immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). frontiersin.orgashpublications.org When a PROTAC incorporates a pomalidomide moiety, it recruits the CRL4^CRBN^ complex to the target protein, leading to its ubiquitination and subsequent degradation. ashpublications.orgnih.gov

von Hippel-Lindau (VHL): VHL is another widely used E3 ligase substrate recognition subunit. nih.govnih.govnih.gov It naturally targets the hypoxia-inducible factor 1α (HIF-1α) for degradation. nih.gov Small molecule ligands have been developed to mimic the HIF-1α binding motif, allowing VHL to be recruited by PROTACs to degrade other proteins of interest. nih.govnih.govnih.gov

The choice of E3 ligase can influence a PROTAC's degradation efficiency, selectivity, and potential for tissue-specific effects. nih.gov

Pomalidomide-CO-PEG4-C2-azide as a PROTAC Building Block Architecture

This compound is a chemical entity designed as a ready-to-use building block for the synthesis of PROTACs. medchemexpress.comnih.gov It is not a complete PROTAC itself but rather a key component that provides the E3 ligase-recruiting function and a linker with a reactive handle for further chemical modification. Its structure can be broken down into three functional parts: the Pomalidomide ligand, the linker, and the terminal azide (B81097) group.

Pomalidomide Ligand: This portion of the molecule is the E3 ligase-recruiting element. nih.govbroadpharm.com Pomalidomide binds specifically to the Cereblon (CRBN) protein, thereby hijacking the CRL4^CRBN^ E3 ligase complex. ashpublications.orgmedchemexpress.com By incorporating this ligand, a resulting PROTAC is directed to utilize the CRBN-mediated ubiquitination pathway. nih.gov

-CO-PEG4-C2- Linker: The linker is a critical component that connects the pomalidomide ligand to what will eventually be the target protein ligand. researchgate.net Its composition and length significantly impact the properties of the final PROTAC, including the stability of the ternary complex, cell permeability, and solubility. acs.org In this specific molecule, the linker consists of:

PEG4: A polyethylene glycol (PEG) chain with four repeating units. PEG linkers are commonly used in PROTAC design to enhance solubility and improve pharmacokinetic properties. broadpharm.combroadpharm.com

C2: A two-carbon (ethyl) alkyl chain that serves as part of the spacer. tocris.comsigmaaldrich.com

Azide (N₃) Group: The terminal azide is a highly versatile chemical handle. medchemexpress.comsigmaaldrich.com It is a key functional group for "click chemistry," a class of reactions known for being rapid, efficient, and highly specific. rsc.org The azide group can readily react with an alkyne-functionalized molecule in a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction. medchemexpress.comrsc.org This allows a researcher to easily and efficiently "click" the Pomalidomide-linker building block onto a ligand for a specific protein of interest, streamlining the synthesis of new PROTACs. rsc.orgnih.gov

Table 2: Functional Components of this compound

Component Chemical Moiety Function
E3 Ligase Ligand Pomalidomide Binds to Cereblon (CRBN) to recruit the CRL4^CRBN^ E3 ubiquitin ligase complex. broadpharm.commedchemexpress.com
Linker Polyethylene Glycol (PEG4) and Alkyl Chain (C2) Connects the pomalidomide ligand to the reactive azide group; influences solubility and spatial orientation. broadpharm.comtocris.com
Reactive Handle Azide (N₃) Enables efficient conjugation to a target protein ligand via click chemistry. medchemexpress.com

Table 3: Chemical Properties of this compound

Property Value
Molecular Formula C₂₃H₃₀N₆O₈ nih.gov
Molecular Weight 518.5 g/mol nih.gov
IUPAC Name 4-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione nih.gov
Synonyms Pomalidomide-PEG4-Azide, Pomalidomide-PEG4-C2-azide nih.gov

Properties

Molecular Formula

C24H30N6O9

Molecular Weight

546.5 g/mol

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

InChI

InChI=1S/C24H30N6O9/c25-29-26-7-9-37-11-13-39-15-14-38-12-10-36-8-6-20(32)27-17-3-1-2-16-21(17)24(35)30(23(16)34)18-4-5-19(31)28-22(18)33/h1-3,18H,4-15H2,(H,27,32)(H,28,31,33)

InChI Key

YDUIRLDFZZZMJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Cereblon Crbn E3 Ligase Recruitment by Pomalidomide Moiety

Pomalidomide (B1683931) as a CRBN-Binding Ligand in Targeted Protein Degradation

Pomalidomide functions as a "molecular glue," facilitating the interaction between CRBN and proteins that are not its natural substrates. nih.govnih.govnih.gov By binding to CRBN, pomalidomide alters the substrate specificity of the CRL4CRBN E3 ligase complex. nih.govresearchgate.net This reprogramming of the E3 ligase directs it to new protein targets, marking them for ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov

This mechanism is central to the therapeutic strategy of Proteolysis-Targeting Chimeras (PROTACs). nih.govjove.com In many PROTACs, a pomalidomide-derived moiety serves as the E3 ligase-recruiting ligand, which is connected via a linker to another ligand that binds to a specific protein of interest. jove.comresearchgate.net This bifunctional nature of PROTACs allows for the selective degradation of target proteins. jove.com Pomalidomide and its analogs are frequently used in PROTACs to recruit the CRBN E3 ligase. nih.gov

The binding of pomalidomide to CRBN is a competitive process. Studies have shown that pomalidomide can prevent the binding of other thalidomide (B1683933) analogs to CRBN, demonstrating its direct interaction with the protein. researchgate.net The potency of pomalidomide in binding to the CRBN-DDB1 complex is significantly higher than that of thalidomide. researchgate.net

DrugRole in Targeted Protein Degradation
Pomalidomide Acts as a molecular glue to recruit neosubstrates to the CRBN E3 ligase for degradation. nih.govnih.govnih.gov
Lenalidomide (B1683929) Similar to pomalidomide, it binds to CRBN and induces the degradation of specific protein targets. nih.govnih.gov
Thalidomide The parent compound of IMiDs, it also binds to CRBN but with lower potency than pomalidomide and lenalidomide. nih.govresearchgate.net

Molecular Basis of Pomalidomide-Induced CRBN Neosubstrate Recruitment

The binding of pomalidomide to CRBN creates a new surface on the protein, which is then recognized by specific "neosubstrates." nih.gov A key discovery in understanding this process was the identification of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) as neosubstrates recruited by pomalidomide. nih.govresearchgate.net The degradation of these proteins is a direct consequence of their pomalidomide-induced interaction with the CRL4CRBN complex. nih.gov

Structural studies have provided detailed insights into this ternary complex. The glutarimide (B196013) moiety of pomalidomide binds within a "Tri-Trp pocket" on the surface of CRBN. nih.gov The phthalimide (B116566) ring of pomalidomide then makes contact with the neosubstrate. nih.gov For many neosubstrates, such as the C2H2 zinc finger proteins, a conserved beta-hairpin motif containing a critical glycine (B1666218) residue acts as a structural degron. nih.govacs.org This degron fits into the newly formed interface created by pomalidomide and CRBN. semanticscholar.org

The interaction is further stabilized by specific molecular contacts. For instance, the C4 amino group on the phthalimide ring of pomalidomide can form a water-mediated hydrogen bond with a glutamine residue (Q146) in IKZF1, enhancing the binding affinity. nih.gov The presence of the second zinc finger (ZF2) domain in these transcription factors is often necessary for their degradation. nih.gov

NeosubstrateKey Structural Feature for RecruitmentConsequence of Degradation
Ikaros (IKZF1) C2H2 zinc finger domain with a conserved beta-hairpin motif. nih.govacs.orgnih.govT-cell co-stimulation and anti-myeloma effects. nih.gov
Aiolos (IKZF3) C2H2 zinc finger domain with a conserved beta-hairpin motif. nih.govresearchgate.netacs.orgT-cell co-stimulation and anti-myeloma effects. nih.gov
GSPT1 Surface turn containing a key glycine residue. semanticscholar.orgPotent anti-tumor activity. semanticscholar.org
Casein Kinase 1α (CK1α) Recruited by a CISM (CRBN-Interacting Small Molecule) despite lacking zinc finger domains. nih.govnih.govActivity in myelodysplastic syndrome. jove.com

Structure-Activity Relationship (SAR) Studies of CRBN-Recruiting Ligands

Structure-activity relationship (SAR) studies have been crucial in optimizing CRBN-recruiting ligands for improved potency and selectivity. These studies have revealed that modifications to the pomalidomide scaffold can significantly impact neosubstrate recruitment.

The glutarimide moiety is essential for binding to CRBN. binasss.sa.cr The phthalimide portion of the molecule, however, offers a site for modification to alter substrate specificity. For example, the addition of an amino group at the C4 position of the phthalimide ring, as seen in pomalidomide and lenalidomide, significantly enhances the degradation of IKZF1 and IKZF3 compared to thalidomide. nih.gov

Further modifications to the phthalimide ring are being explored to develop novel CRBN E3 ligase modulators (CELMoDs) with unique substrate profiles. nih.gov For instance, replacing the C4 amino group with other substituents or extending the linker from different positions can lead to the degradation of different sets of proteins. However, some modifications can also abolish the recruitment of certain neosubstrates. For example, substitutions larger than an amino group at the R2 position of the phthaloyl moiety can eliminate IKZF3 recruitment. acs.org

Docking studies and crystal structures of CRBN in complex with ligands and neosubstrates guide the rational design of new degraders. researchgate.net For example, the crystal structure of the CRBN-pomalidomide-IKZF1 complex shows that the C5 and C6 positions on the phthalimide ring are in close proximity to IKZF1, suggesting that modifications at these positions could modulate the interaction. nih.govresearchgate.net

Compound/ModificationEffect on Neosubstrate Degradation
Pomalidomide (vs. Thalidomide) Significantly increased degradation of IKZF1/3 due to the C4 amino group. nih.gov
Lenalidomide (vs. Thalidomide) Significantly increased degradation of IKZF1/3 and unique degradation of CK1α. nih.govjove.com
Succinimide analogue of pomalidomide (5a) Reduced IKZF3 levels by nearly 40%. acs.org
Substitutions larger than an amino group at the R2 position of the phthaloyl moiety Abolished IKZF3 recruitment. acs.org

Design and Impact of Polyethylene Glycol Peg Linkers in Protacs

Polyethylene Glycol Linker Modalities in Targeted Protein Degradation Strategies

Key Properties of PEG Linkers:

Enhanced Solubility: PEG linkers are known for their hydrophilicity, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This property is crucial for improving a compound's pharmacokinetic profile. researchgate.netacs.org

Tunable Length and Flexibility: PEG units can be systematically added or removed, allowing for precise control over the linker length. nih.govnih.gov This flexibility is vital, as the linker must be able to adopt a conformation that facilitates the simultaneous binding of the warhead to the POI and the anchor to the E3 ligase to form a stable and productive ternary complex. researchgate.net

Chemical Stability: While the stability of PROTACs can be influenced by the point of attachment on the E3 ligase ligand, linkers attached at the C4 position of the pomalidomide (B1683931) phthalimide (B116566) ring have been shown to exhibit good stability. nih.govresearchgate.net

The use of pre-synthesized building blocks like Pomalidomide-PEG-azide conjugates allows for a modular and efficient approach to PROTAC development. axispharm.comuni-muenchen.de The terminal azide (B81097) group on Pomalidomide-CO-PEG4-C2-azide is specifically designed for "click chemistry," a highly efficient and specific reaction that allows the pomalidomide-linker segment to be easily conjugated to a warhead containing a complementary alkyne group. medchemexpress.com This strategy is invaluable for rapidly generating libraries of PROTACs with diverse warheads for screening and optimization. axispharm.com

Linker Length and Conformational Influence on Ternary Complex Formation and Degradation Efficacy

The length and composition of the linker are paramount in determining the potency and selectivity of a PROTAC. rsc.orgexplorationpub.com The primary function of the linker is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase). rsc.org The geometry of this complex is critical for the subsequent ubiquitin transfer to the POI.

Research has consistently shown that an optimal linker length exists for each specific POI-E3 ligase pair. nih.govnih.gov

Insufficient Length: A linker that is too short may lead to steric clashes between the two proteins, preventing the formation of a stable ternary complex. nih.govnih.gov Studies on Bruton's tyrosine kinase (BTK) degraders found that PROTACs with fewer than five PEG units formed poor ternary complexes and failed to induce degradation, whereas longer linkers were successful. nih.gov

Excessive Length: Conversely, a linker that is too long can result in a significant entropic penalty upon ternary complex formation, making the association less favorable and potentially reducing degradation potency. nih.gov It can also lead to non-productive binding modes or an increased "hook effect," where high concentrations of the PROTAC favor binary complexes over the productive ternary complex. nih.gov

The profound impact of linker length is highlighted in various studies. In one case, extending a lapatinib-based PROTAC with a single ethylene (B1197577) glycol unit was sufficient to switch its activity from a dual EGFR and HER2 degrader to a selective EGFR-only degrader. nih.gov Another study developing HaloTag-degrading PROTACs showed that linkers with fewer than three PEG units were ineffective, while a three-unit PEG linker (HaloPROTAC3) provided optimal degradation with a DC₅₀ (concentration of half-maximal degradation) of 19 nM. nih.gov

Table 1: Impact of Linker Length on PROTAC Degradation Efficacy
PROTAC TargetE3 LigaseLinker CompositionKey FindingReference
Bruton's Tyrosine Kinase (BTK)CRBNPEG (Variable Length)Linkers with <5 PEG units were ineffective; ≥5 PEG units induced degradation, with 9 units being most potent (DC₅₀ = 5.9 nM). nih.gov
HaloTagVHLPEG (Variable Length)<3 PEG units showed minimal degradation; 3 PEG units were optimal (DC₅₀ = 19 nM), while longer linkers showed reduced efficacy. nih.gov
Estrogen Receptor (ER)VHLAlkyl (Variable Length)Potency increased from a 9-atom to a 16-atom linker, but decreased sharply with longer linkers, indicating a clear optimal range. nih.gov
EGFR/HER2CRBNPEGExtension by a single ethylene glycol unit switched selectivity from dual EGFR/HER2 degradation to EGFR-only degradation. nih.gov

Strategies for Linker Optimization and Diversification in PROTAC Design

Given the critical role of the linker, its optimization is a central part of any PROTAC discovery program. The process is often empirical and requires the synthesis and evaluation of numerous analogs to identify the optimal length, composition, and attachment points. nih.gov

Strategies for linker optimization include:

Varying Linker Length: The most common strategy is the systematic synthesis of a series of PROTACs with increasing or decreasing linker lengths, typically using flexible alkyl or PEG chains. explorationpub.comnih.gov This allows for the identification of the optimal distance required for productive ternary complex formation for a given target and E3 ligase pair.

Modifying Linker Composition: The chemical nature of the linker can be altered to fine-tune physicochemical properties. Hydrophilic PEG linkers are often used to improve solubility, while more hydrophobic alkyl linkers can affect membrane permeability. explorationpub.comresearchgate.net

Altering Linker Rigidity: While flexible linkers like PEG are common, incorporating rigid elements such as piperazine (B1678402)/piperidine rings or alkynes can constrain the conformational freedom of the PROTAC. researchgate.net This can reduce the entropic penalty of ternary complex formation and lead to more stable interactions and improved potency. acs.org

Adjusting Attachment Points: The position where the linker is attached to the warhead and the E3 ligase ligand significantly impacts the geometry of the ternary complex and, consequently, degradation efficacy. nih.gov Careful selection of solvent-exposed exit vectors on the parent ligands is crucial to ensure that their binding affinity is retained in the final PROTAC construct. nih.gov

The use of building blocks like This compound is a cornerstone of modern linker diversification strategies. The azide functional group enables the use of copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). medchemexpress.com This allows medicinal chemists to use a single, pre-formed pomalidomide-linker conjugate and rapidly attach it to a large library of alkyne-modified warheads, creating a diverse set of PROTAC candidates for biological screening. axispharm.comuni-muenchen.de This modular approach significantly accelerates the discovery of potent and selective degraders. rsc.org

Table 2: Common Strategies for PROTAC Linker Optimization
Optimization StrategyRationaleExample ApproachReference
Systematic Length VariationTo determine the optimal distance between the POI and E3 ligase for a stable ternary complex.Synthesizing a series of PROTACs with 2, 3, 4, 5, etc., PEG units. nih.govnih.gov
Composition ModificationTo balance key physicochemical properties like solubility and cell permeability.Replacing an alkyl chain with a more hydrophilic PEG linker to improve solubility. researchgate.netacs.org
Rigidity ModulationTo reduce conformational flexibility and the associated entropic cost of binding.Incorporating piperazine or triazole moieties into the linker backbone. researchgate.net
Modular Synthesis ("Click Chemistry")To rapidly generate diverse libraries of PROTACs for efficient screening.Reacting an azide-terminated linker (e.g., Pomalidomide-PEG4-azide) with various alkyne-functionalized warheads. medchemexpress.comaxispharm.comuni-muenchen.de

Azide Functionality and Bioorthogonal Click Chemistry in Chemical Biology

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Conjugation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most classic and widely used click reaction. wikipedia.orgbioclone.net Independently reported by the groups of Valery V. Fokin/K. Barry Sharpless and Morten Meldal, this reaction involves the use of a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide (B81097). nih.gov A key advantage of CuAAC is its high regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov

In the context of PROTACs, CuAAC is a critical tool for synthesis. PROTACs are bifunctional molecules that typically consist of a ligand for an E3 ubiquitin ligase, a ligand for a target protein, and a linker connecting them. medchemexpress.com Building blocks like Pomalidomide-CO-PEG4-C2-azide are designed specifically for this purpose. chemicalbook.com This molecule incorporates the pomalidomide (B1683931) ligand, which binds to the Cereblon (CRBN) E3 ligase, and a PEG linker terminating in an azide group. chemicalbook.combiocat.com

The azide serves as a versatile conjugation handle. To create a final PROTAC, a second molecule—a ligand for the protein targeted for degradation—is synthesized with a terminal alkyne group. The two fragments are then joined using the CuAAC reaction. medchemexpress.com The reaction is highly efficient and compatible with a wide range of functional groups present on both ligands, allowing for the rapid, modular synthesis of PROTAC libraries to screen for optimal protein degradation. nih.govchemicalbook.com While highly effective, a limitation of CuAAC is the potential cytotoxicity of the copper catalyst, which can sometimes preclude its use in living cells. acs.orgresearchgate.net

Table 2: CuAAC for PROTAC Synthesis using an Azide Building Block

Component Example Role in the Reaction
E3 Ligase Ligand + Linker This compound Provides the CRBN-binding moiety and the azide functional group. chemicalbook.com
Target Protein Ligand Alkyne-modified target binder Provides the moiety for engaging the protein of interest and the alkyne functional group.
Catalyst Copper(I) salt (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate). Accelerates the reaction and ensures the formation of the 1,4-triazole linkage. nih.govnih.gov
Ligand (optional) THPTA, TBTA A ligand can stabilize the Cu(I) oxidation state, increase reaction rate, and protect biomolecules from damage. lumiprobe.com

| Product | Pomalidomide-Linker-Triazole-Target Ligand (PROTAC) | The final bifunctional molecule designed to induce targeted protein degradation. medchemexpress.com |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Conjugation

To address the issue of copper toxicity associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction is a cornerstone of bioorthogonal chemistry because it proceeds efficiently without the need for a metal catalyst, making it suitable for use in living systems. nih.gov

The principle of SPAAC relies on using a cyclic alkyne that possesses significant ring strain (e.g., 18 kcal/mol in cyclooctyne). nih.gov This intrinsic strain is released upon the [3+2] cycloaddition with an azide, providing the thermodynamic driving force for the reaction. Various strained cyclooctynes have been developed, such as dibenzocyclooctyne (DIBO) and bicyclo[6.1.0]nonyne (BCN), each with different reaction kinetics and stability. nih.govrsc.org

For the synthesis of chemical probes and bioconjugates, SPAAC offers a powerful catalyst-free alternative. A molecule like this compound can be readily conjugated to a target protein ligand that has been functionalized with a strained alkyne, such as DBCO or BCN. medchemexpress.com This reaction proceeds under physiological conditions and is highly specific, enabling the labeling of biomolecules on the surface of living cells or even inside them. nih.gov While SPAAC reaction rates can sometimes be slower than their copper-catalyzed counterparts, the elimination of catalyst-induced toxicity is a major advantage for biological applications. nih.gov

Table 3: Common Strained Alkynes for SPAAC

Alkyne Abbreviation Key Features
Dibenzocyclooctyne DIBO Possesses aromatic rings that contribute to conformational strain, leading to fast reaction rates with azides. nih.gov
Bicyclo[6.1.0]nonyne BCN A highly reactive strained alkyne known for rapid SPAAC kinetics. rsc.org
Azadibenzocyclooctyne ADIBO / DIBAC A derivative of DIBO with improved solubility and kinetics, widely used in bioconjugation.

| Difluorinated Cyclooctyne | DIFO | Features fluorine atoms that increase strain and accelerate the reaction rate. nih.gov |

Bioorthogonality of Azide in Bioconjugation Strategies for Chemical Probes

The concept of bioorthogonality, developed by Carolyn Bertozzi, describes a chemical reaction that can occur within a living system without interfering with or being influenced by its native biochemical processes. The azide group is arguably the most prominent example of a bioorthogonal chemical handle. mdpi.com Its utility stems from its combination of being metabolically inert and chemically unique within a biological context. nih.govacs.org

The azide's bioorthogonality allows for a two-step strategy for labeling and probing biomolecules:

Incorporation: An azide-containing building block (e.g., an amino acid, sugar, or lipid analog) is introduced to a cell or organism and is incorporated into biopolymers through the cell's own metabolic machinery. acs.orgnih.gov

Ligation: A probe molecule containing a complementary reactive partner (an alkyne for CuAAC or a strained alkyne for SPAAC) is added. This probe then selectively and covalently attaches to the azide-tagged biomolecule. acs.org

This strategy has been widely used to visualize glycans, proteins, and nucleic acids in their native environment. nih.govmdpi.com For example, an azide-modified d-amino acid can be incorporated into the peptidoglycan of bacteria, which can then be specifically labeled with a probe via a click reaction. acs.org

In the synthesis of complex chemical probes like PROTACs, the azide functionality on a building block like this compound ensures that the subsequent "click" conjugation step is highly specific and efficient. chemicalbook.com This allows for the precise construction of the final bifunctional molecule, where the pomalidomide-linker portion is cleanly attached to the target-binding portion without side reactions, a critical requirement for creating well-defined and effective chemical tools for research. medchemexpress.comlumiprobe.com

Table 4: Features of the Azide Group for Bioorthogonal Chemistry

Feature Description Significance
Chemical Inertness Does not react with the vast majority of functional groups found in biological systems (e.g., amines, thiols, carboxylates). nih.gov Ensures that labeling is highly specific to the intended target, minimizing off-target reactions. bioclone.net
Abiotic Nature Is not naturally present in most cells and organisms. acs.orgmdpi.com Provides a unique chemical tag that will not be mistaken for a natural cellular component.
Small Size Minimally perturbs the structure and function of the biomolecule it is attached to. nih.gov Allows for the incorporation of the azide tag without disrupting the biological process being studied.

| Tunable Reactivity | Can react via different "click" pathways (CuAAC, SPAAC) depending on the experimental need. medchemexpress.com | Offers flexibility, allowing for rapid in vitro synthesis (CuAAC) or catalyst-free labeling in living systems (SPAAC). |

Compound Names

Table 5: List of Compounds Mentioned

Compound Name
This compound
Pomalidomide
4-Dibenzocyclooctynol (DIBO)
Bicyclo[6.1.0]nonyne (BCN)
Dibenzocyclooctyne
Azadibenzocyclooctyne (ADIBO/DIBAC)
Difluorinated Cyclooctyne (DIFO)
Copper(II) Sulfate (CuSO₄)
Sodium Ascorbate
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
[18F]FB-sulfo-DBCO
3-azido-d-alanine

Synthetic Methodologies for Pomalidomide Derived Protac Building Blocks

Convergent Synthesis Approaches for Heterobifunctional Degraders

One common starting point for these syntheses is 3-fluorophthalic anhydride (B1165640) or 3-nitrophthalic anhydride. nih.gov For instance, 3-nitrophthalic anhydride can be condensed with the glutarimide (B196013) portion to form 4-nitrothalidomide, which is then reduced to yield pomalidomide (B1683931). nih.gov This pomalidomide core can then be further functionalized for linker attachment. The use of microwave-assisted synthesis (MAS) has been shown to significantly accelerate the preparation of pomalidomide building blocks, achieving high yields in a fraction of the time compared to traditional heating methods. rsc.org This rapid synthesis is crucial for the timely development and optimization of new PROTACs. rsc.orgrsc.org

Chemical Reactions for Linker Attachment to the Pomalidomide Core

Several chemical reactions are employed to attach linkers to the pomalidomide core. The choice of reaction depends on the desired linker attachment point and the functional groups present on both the pomalidomide derivative and the linker.

A prevalent method involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a primary amine-terminated linker. nih.gov This reaction directly installs the linker at the 4-position of the phthalimide (B116566) ring. Another approach is the acylation of the amino group of pomalidomide with a linker containing a carboxylic acid or an activated acyl group. nih.gov This forms a stable amide bond connecting the linker to the pomalidomide moiety.

Alkylation of pomalidomide with alkyl halides is generally considered a less effective strategy due to lower yields and poor chemoselectivity. nih.gov A more successful alternative involves reacting pomalidomide with bromoacetyl chloride or chloroacetyl chloride to introduce a reactive handle. The resulting intermediate can then be converted to an azide (B81097) by treatment with sodium azide (NaN3). nih.gov This azide-functionalized pomalidomide is a versatile building block for click chemistry applications. nih.gov

Integration of Click Chemistry in High-Throughput PROTAC Library Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool for the high-throughput synthesis of PROTAC libraries. rsc.orgunibo.it This is due to its high efficiency, mild reaction conditions, and broad functional group tolerance. rsc.org The "Pomalidomide-CO-PEG4-C2-azide" building block is specifically designed for this purpose, featuring a terminal azide group ready for reaction with an alkyne-functionalized POI ligand. biocat.comsigmaaldrich.combpsbioscience.com

The modular nature of click chemistry allows for the rapid assembly of a wide array of PROTACs by combining different pomalidomide-azide linkers with various alkyne-tagged POI ligands. rsc.orgnih.gov This approach enables the efficient exploration of the structure-activity relationship (SAR) of PROTACs, as even minor changes in the linker length and composition can significantly impact the formation of the ternary complex and subsequent protein degradation. nih.govsigmaaldrich.com Solid-phase organic synthesis (SPOS) has also been utilized to further streamline the synthesis of PROTAC libraries, allowing for the rapid and easy purification of the final products. nih.gov

Advanced Synthetic Strategies for Pomalidomide-Conjugates and Impurity Management

The development of advanced synthetic strategies aims to improve the efficiency and purity of pomalidomide-conjugates. One-pot synthesis methods have been developed to rapidly access JQ1-pomalidomide conjugates, demonstrating the potential for streamlined library preparation. nih.govrsc.org These methods often exploit the differential reactivity of various functional groups to control the reaction sequence. nih.gov

Impurity management is a critical aspect of synthesizing pomalidomide for pharmaceutical use and for the development of high-quality PROTACs. researchgate.net Common process-related impurities, such as benzyldione, 5-amino, desamino, and nitrodione impurities, must be identified and controlled. researchgate.net The development of robust analytical methods, such as HPLC, is essential for the separation and quantification of pomalidomide and its potential impurities, ensuring the production of highly pure building blocks for PROTAC synthesis. researchgate.net

Mechanistic and Preclinical Characterization of Targeted Protein Degraders: Methodological Frameworks

Biochemical and Cellular Assays for Ligand-Target Engagement

The initial step in the mechanism of a PROTAC is the formation of a ternary complex, comprising the PROTAC, the target protein, and the E3 ligase. Understanding the binding affinities of the individual components and the dynamics of the ternary complex is critical for developing effective degraders.

Binary Binding Affinity Determination Methods (e.g., ITC, FP, SPR)

Before assessing the ternary complex, the binary binding affinity of each end of the PROTAC for its respective protein partner must be determined. For a PROTAC synthesized from Pomalidomide-CO-PEG4-C2-azide, this involves measuring the interaction between the pomalidomide (B1683931) moiety and the CRBN E3 ligase. Several biophysical techniques are suitable for this purpose.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). In a typical experiment, a solution of the pomalidomide-containing compound is titrated into a solution containing the purified CRBN protein, and the resulting heat changes are measured to determine the binding parameters. nih.govnih.gov

Fluorescence Polarization (FP): FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. To measure the pomalidomide-CRBN interaction, a fluorescently labeled analog of pomalidomide could be used. Upon binding to the larger CRBN protein, the tumbling of the fluorescent probe slows down, leading to an increase in fluorescence polarization, which can be used to calculate the binding affinity.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects binding events in real-time on a sensor surface. nih.gov To analyze the binary interaction, the CRBN protein could be immobilized on the sensor chip, and solutions containing the pomalidomide-derived PROTAC would be flowed over the surface. The change in the refractive index upon binding allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) is calculated. nih.gov

Table 1: Illustrative Binary Binding Affinities for a Pomalidomide-based Ligand

MethodLigandTargetDissociation Constant (Kd)
Isothermal Titration Calorimetry (ITC)Pomalidomide MoietyCereblon (CRBN)~200 nM
Surface Plasmon Resonance (SPR)Pomalidomide MoietyCereblon (CRBN)~250 nM

Ternary Complex Formation Dynamics Analysis

The hallmark of PROTAC efficacy is the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov The linker element, in this case, a PEG4-C2 chain, plays a crucial role in enabling this complex to form. The stability of this complex is often influenced by "cooperativity," a measure of the favorable or unfavorable interactions between the two proteins when brought together by the PROTAC. nih.govnih.gov

Various assays can be employed to study ternary complex formation:

Proximity-Based Assays (TR-FRET, AlphaLISA, NanoBRET): These assays utilize energy transfer between a donor and an acceptor molecule that are brought into close proximity. For instance, in a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay, CRBN might be labeled with a donor fluorophore (e.g., Terbium) and the target protein with an acceptor fluorophore (e.g., GFP). The addition of the PROTAC facilitates the formation of the ternary complex, bringing the fluorophores close enough for energy transfer to occur, which is detected as a signal. researchgate.net NanoBRET is a similar cellular assay that can measure complex formation within living cells. nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful tool for quantifying the kinetics and affinity of ternary complex formation. nih.gov In a common setup, the E3 ligase complex (e.g., CRBN-DDB1) is immobilized on the sensor chip. A mixture of the target protein and the PROTAC is then injected. By measuring the binding response, one can determine the affinity of the ternary complex. Comparing this to the binary affinities allows for the calculation of the cooperativity factor (α). nih.govnih.gov

Isothermal Titration Calorimetry (ITC): ITC can also be used to measure the thermodynamics of ternary complex formation directly by titrating one protein into a solution containing the other protein and the PROTAC. nih.govnih.gov

Table 2: Example Data from Ternary Complex Analysis (SPR)

InteractionKd (nM)Description
PROTAC ↔ Target Protein (Binary)500Binding of PROTAC to the target protein alone.
PROTAC ↔ CRBN (Binary)250Binding of PROTAC to CRBN alone.
Target Protein ↔ PROTAC:CRBN (Ternary)50Binding of target protein to the pre-formed PROTAC:CRBN complex.
Cooperativity (α) 5 Calculated as (Binary Kd / Ternary Kd). A value > 1 indicates positive cooperativity.

Methodologies for Quantifying Target Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of a specific target protein. Quantifying this degradation is essential to determine the efficacy and potency of the molecule.

Immunological and Reporter-Based Protein Level Quantification (e.g., Western Blot, ELISA)

Western blotting is the most common method for measuring changes in the level of a specific protein. Cells are treated with the PROTAC for various times and at different concentrations. Cell lysates are then prepared, proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the target protein. The intensity of the resulting band, which corresponds to the amount of protein, is quantified. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading across samples.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay that can also be used for high-throughput quantification of protein levels. A capture antibody specific to the target protein is coated onto the wells of a microplate. Cell lysates are added, and the target protein is captured. A second, detection antibody (linked to an enzyme) is then added, and a substrate is used to generate a colorimetric or fluorescent signal that is proportional to the amount of protein present.

Table 3: Illustrative Western Blot Quantification of Target Protein Degradation

PROTAC ConcentrationTreatment Time (hours)Relative Target Protein Level (%)
0 nM (Control)24100
10 nM2465
100 nM2415
1000 nM2425

Note the "hook effect" at 1000 nM, where excess PROTAC can favor binary complexes over ternary ones, reducing degradation efficiency.

Mass Spectrometry-Based Proteomic Profiling of Degradation Efficacy and Selectivity

While Western blotting confirms the degradation of a specific target, mass spectrometry (MS)-based proteomics provides a global, unbiased view of changes across the entire proteome. This is crucial for assessing both the efficacy of degradation and the selectivity of the PROTAC. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) are often used.

In a typical experiment, one population of cells is grown in "light" media, and another is grown in "heavy" media containing stable isotope-labeled amino acids. The "heavy" cells are treated with the PROTAC, while the "light" cells are treated with a vehicle control. The cell populations are then combined, proteins are extracted and digested into peptides, and the sample is analyzed by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of thousands of proteins can be determined by comparing the intensities of the "heavy" and "light" peptide pairs. This allows for the precise quantification of the degradation of the intended target while simultaneously revealing any off-target proteins that are also degraded. nih.gov

Table 4: Example Data from a Proteomics Experiment (SILAC)

ProteinFunctionHeavy/Light RatioInterpretation
Target Protein XIntended Target0.1090% degradation (High Efficacy)
Off-Target Protein YRelated Kinase0.95Minimal degradation (High Selectivity)
Off-Target Protein ZUnrelated Protein0.45Significant off-target degradation (Poor Selectivity)
GAPDHHousekeeping1.01No change (Control)

Assessment of Target Protein Ubiquitination Efficacy

Degradation via the proteasome is preceded by the poly-ubiquitination of the target protein. Directly measuring the ubiquitination of the target protein confirms that the PROTAC is functioning through the intended ubiquitin-proteasome system pathway.

A common method to assess target ubiquitination is through immunoprecipitation followed by Western blotting. Cells are treated with the PROTAC, often in the presence of a proteasome inhibitor like MG132 to allow the ubiquitinated protein to accumulate without being degraded. The target protein is then immunoprecipitated from cell lysates using a specific antibody. The captured proteins are then run on a gel and blotted with an antibody that recognizes ubiquitin or poly-ubiquitin chains. An increase in the high-molecular-weight smear or laddering pattern in the PROTAC-treated sample compared to the control indicates successful target ubiquitination.

Mass spectrometry can also provide more detailed information, identifying the specific lysine (B10760008) residues on the target protein that are being ubiquitinated. After immunoprecipitation and digestion, MS analysis can identify peptides modified with a di-glycine remnant, which is the signature left on a lysine residue after trypsin digestion of a ubiquitinated protein. nih.gov

Global Selectivity and Off-Target Protein Profiling Approaches

Proteomic Mapping of Unintended Degradation Events

A crucial step in the development of pomalidomide-based PROTACs is the comprehensive identification of unintended degradation events. While pomalidomide effectively recruits CRBN to the target protein, it is known to inherently induce the degradation of a subset of endogenous proteins, most notably zinc finger (ZF) proteins. nih.govbroadinstitute.orgresearchgate.netnih.gov This off-target activity can lead to undesired cellular effects and potential toxicities.

Global quantitative proteomics has emerged as a powerful and unbiased method to map these off-target degradation events. nih.gov In this approach, cells are treated with the pomalidomide-based PROTAC, and the subsequent changes in the entire proteome are quantified using techniques like mass spectrometry. This allows for the identification of not only the intended target protein but also any other proteins that are significantly downregulated.

For instance, studies have shown that many reported pomalidomide-based PROTACs induce the degradation of several ZF proteins. nih.govbroadinstitute.orgnih.gov To systematically investigate this, a high-throughput, imaging-based platform has been developed. nih.gov This platform utilizes a library of ZF degrons fused to a reporter protein, enabling the rapid screening of pomalidomide analogues and PROTACs for their propensity to degrade specific ZF proteins. nih.govbiorxiv.org

Cell LineProteomic TechniqueKey FindingsReference
KELLYGlobal Proteomics (MS)Identification of off-target degradation of zinc finger proteins by an ALK-targeting PROTAC. nih.gov
MM1.SImmunoblottingValidation of on-target and off-target degradation of specific proteins. biorxiv.org
U2OSHigh-Throughput ImagingScreening of a library of pomalidomide analogues to identify structures with reduced off-target ZF degradation. biorxiv.org
JurkatImmunoblottingConfirmation of off-target degradation of endogenous zinc finger proteins by various PROTACs. biorxiv.org

Rational Design Strategies to Minimize Off-Target Effects of Pomalidomide-Based Degraders (e.g., Zinc Finger Proteins)

The insights gained from proteomic profiling have paved the way for rational design strategies to minimize the off-target effects of pomalidomide-based degraders. A key finding is that the off-target degradation of ZF proteins can be significantly reduced by modifying the pomalidomide scaffold. nih.govbroadinstitute.orgresearchgate.netnih.govbiorxiv.org

Specifically, research has demonstrated that substitutions at the C5 position of the pomalidomide phthalimide (B116566) ring can sterically hinder the interaction with ZF proteins without compromising the binding to CRBN for on-target degradation. nih.govresearchgate.netbiorxiv.org By generating a library of pomalidomide analogues with various modifications at different positions, researchers have established design principles for creating more selective PROTACs. nih.govbiorxiv.org

For example, by applying these principles, anaplastic lymphoma kinase (ALK) oncoprotein-targeting PROTACs were re-engineered. The resulting molecules not only exhibited minimal off-target degradation of ZF proteins but also showed enhanced on-target potency. nih.gov This highlights the power of a structure-based design approach in optimizing the therapeutic window of pomalidomide-based degraders.

Design StrategyRationaleOutcomeReference
Modification at C5 of Pomalidomide Introduction of steric hindrance to disrupt binding to off-target zinc finger proteins while maintaining CRBN binding.Reduced off-target degradation of zinc finger proteins and, in some cases, enhanced on-target potency. nih.govresearchgate.netbiorxiv.org
Masking Hydrogen Bond Donors Altering the hydrogen bonding network to disfavor interactions with off-target proteins.Contributed to the reduction of off-target effects. biorxiv.org
Linker Optimization Varying the length and composition of the linker to optimize the ternary complex formation for the on-target protein while destabilizing off-target complexes.Improved degradation efficiency and selectivity. rsc.org

Preclinical Evaluation Strategies in Relevant Biological Models

In Vitro Cellular Models for PROTAC Efficacy and Specificity

The initial evaluation of the efficacy and specificity of newly synthesized pomalidomide-based PROTACs is conducted in a variety of in vitro cellular models. These models are essential for determining the degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein.

A range of human cancer cell lines are commonly employed, depending on the target protein and the disease context. For instance, in the development of EGFR-targeting PROTACs, cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), HCT-116 (colorectal cancer), and A549 (lung cancer) have been utilized to assess cytotoxic activity and degradation. nih.gov Similarly, for HDAC8-targeting PROTACs, relevant cancer cell lines were used to demonstrate selective degradation of HDAC8 over other HDAC isoforms. nih.gov

The mechanism of action is also confirmed in these cellular models. This includes verifying that the degradation is dependent on the ubiquitin-proteasome system, which can be achieved by using proteasome inhibitors. nih.gov Furthermore, the impact of the PROTAC on downstream signaling pathways and cellular phenotypes, such as cell proliferation and apoptosis, is investigated. nih.govacs.org

Cell LineTarget ProteinAssayKey FindingReference
MCF-7, HepG-2, HCT-116, A549EGFRCytotoxicity assayCompound 16 showed potent activity against all tested cell lines. nih.gov
Various Cancer Cell LinesHDAC8Western Blot, DC50/Dmax determinationZQ-23 exhibited significant and selective degradation of HDAC8. nih.gov
H3122ALKImmunoblotting, Cell growth inhibitionJ26 demonstrated significant degradation and antiproliferative activity. acs.org
HEK293BRD proteinsWestern BlotDual-ligand PROTACs showed higher potency than single-ligand PROTACs. rsc.org

Considerations for In Vivo Animal Model Selection in PROTAC Development

Following successful in vitro characterization, the preclinical evaluation of pomalidomide-based PROTACs moves to in vivo animal models to assess their therapeutic efficacy, pharmacokinetics, and pharmacodynamics. The selection of the appropriate animal model is critical for the successful translation of these novel therapeutics.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-tumor activity of PROTACs. rsc.orgnih.gov For example, an A549 xenograft mouse model was used to demonstrate the superior therapeutic activity of a dual-ligand PROTAC compared to its single-ligand counterpart. rsc.org Similarly, the efficacy of a DCAF15-based PROTAC was demonstrated in a xenograft model, showing significant tumor growth attenuation. nih.gov

Key considerations in model selection include the expression of the human target protein and the components of the E3 ligase complex (in this case, human CRBN) in the animal model, as there can be species-specific differences in PROTAC activity. The route of administration and the dosing schedule are also optimized in these models to achieve sustained target degradation and therapeutic effect. Pharmacodynamic studies involve analyzing tumor tissues from treated animals to confirm target protein degradation in vivo. nih.gov

Molecular and Cellular Resistance Mechanisms in Targeted Protein Degradation Research Preclinical Focus

Impairment of Ubiquitin-Proteasome System Components

The efficacy of pomalidomide-based PROTACs is fundamentally dependent on the proper functioning of the entire ubiquitin-proteasome system (UPS). This intricate cellular machinery is responsible for the stepwise process of protein ubiquitination and subsequent degradation. Resistance can emerge from alterations in various components of this pathway, extending beyond the immediate E3 ligase.

The ubiquitination cascade involves a sequential enzymatic process initiated by an E1 activating enzyme, followed by an E2 conjugating enzyme, and culminating with an E3 ligase that confers substrate specificity. Preclinical research has identified that the E2 ubiquitin-conjugating enzymes UBE2G1 and UBE2D3 are crucial for the K48-linked polyubiquitination of proteins targeted by CRBN-recruiting molecules like pomalidomide (B1683931). nih.govnih.gov Studies have demonstrated that the inactivation or blockade of UBE2G1 significantly reduces the ubiquitination and subsequent degradation of CRBN neosubstrates. nih.govnih.gov For instance, the loss of UBE2G1 activity has been shown to confer resistance to the effects of lenalidomide (B1683929) and pomalidomide by attenuating the degradation of key survival factors in myeloma, such as IKZF1 and IKZF3. nih.govnih.gov This highlights that disruptions in the E2 enzyme machinery can be a significant mechanism of resistance to pomalidomide-based degraders. nih.gov

Furthermore, while the E3 ligase provides specificity, the final step of degradation is carried out by the 26S proteasome. Although less frequently cited as a primary resistance mechanism in the context of pomalidomide-based PROTACs specifically, it is plausible that mutations or functional impairments in proteasome subunits could lead to a general resistance to TPD by hindering the breakdown of polyubiquitinated target proteins.

E3 Ligase-Related Resistance Mechanisms (e.g., Mutations, Expression Levels)

Mutations and Genetic Alterations in CRBN: A primary mechanism of acquired resistance is the emergence of genetic alterations within the CRBN gene. nih.gov Preclinical studies and analyses of patient samples have revealed a range of modifications, including point mutations, copy number loss, and structural variations that accumulate with prolonged exposure to immunomodulatory drugs (IMiDs) like pomalidomide. nih.gov Some mutations directly interfere with the binding of pomalidomide to its recognition pocket on CRBN. For example, mutations in the tryptophan-rich binding pocket can abrogate the interaction, rendering the PROTAC ineffective. nih.gov

Downregulation of CRBN Expression: The cellular abundance of CRBN is a critical determinant of a PROTAC's efficacy. Reduced expression of CRBN, either through genetic or epigenetic mechanisms, can limit the number of functional E3 ligase complexes available for recruitment, thereby diminishing the rate of target protein degradation and leading to a resistant phenotype. Low CRBN expression has been correlated with a lack of response to IMiDs in preclinical models.

Alternative Splicing of CRBN: Another layer of regulation that can be exploited by cancer cells to develop resistance is the alternative splicing of the CRBN transcript. Splice variants that lack critical domains, such as the pomalidomide-binding domain, can be expressed, leading to the production of non-functional CRBN protein that cannot be engaged by the PROTAC.

The following interactive table summarizes key research findings on E3 ligase-related resistance mechanisms:

Resistance MechanismDescriptionPreclinical Evidence
CRBN Point MutationsSingle amino acid changes in the CRBN protein that disrupt pomalidomide binding or protein stability.Mutations in the pomalidomide-binding pocket abrogate PROTAC efficacy.
CRBN Copy Number LossDeletion of the CRBN gene, leading to reduced or absent protein expression.Observed in cell lines with acquired resistance to pomalidomide. nih.gov
Downregulation of CRBN ExpressionDecreased transcription or translation of the CRBN gene.Low CRBN levels correlate with poor response in preclinical models.
Alternative Splicing of CRBNProduction of non-functional CRBN splice variants lacking essential domains.Identified as a mechanism of resistance in multiple myeloma cell lines.

Target Protein Alterations and Resistance Development

While alterations in the UPS components, particularly the E3 ligase, are common mechanisms of resistance, changes in the target protein of interest (POI) can also impact the efficacy of pomalidomide-based PROTACs. The successful degradation of a target protein relies on the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase.

Mutations Affecting PROTAC Binding: A mutation in the target protein at the binding site of the PROTAC's "warhead" can prevent the initial recognition and binding step. If the PROTAC cannot effectively engage the target protein, the ternary complex will not form, and no degradation will occur. Interestingly, one of the touted advantages of PROTACs is their potential to overcome resistance to traditional small molecule inhibitors. In some cases, a mutation that confers resistance to an inhibitor by weakening its binding might still allow for sufficient interaction for a PROTAC to form a productive ternary complex. However, this is not always the case, and certain mutations can lead to complete resistance to the PROTAC as well. For instance, while some pomalidomide-based PROTACs targeting BRAF have shown efficacy, they were ineffective against certain BRAF mutants. nih.gov

Mutations Affecting Ternary Complex Formation: Even if a PROTAC can still bind to a mutated target protein, the mutation may alter the surface of the protein in a way that prevents the stable formation of the ternary complex with CRBN. The geometry and protein-protein interactions within this complex are crucial for efficient ubiquitination. A mutation distant from the PROTAC binding site could allosterically alter the protein's conformation, creating a steric clash or removing a favorable interaction with CRBN, thereby destabilizing the ternary complex and leading to resistance.

In some preclinical models, the development of resistance has been classified based on the concentration of the PROTAC used for selection. In one study, high-dose treatment led to the acquisition of point mutations in the target protein, whereas lower-dose treatment resulted in the upregulation of drug efflux pumps like ABCB1. researchgate.net

The table below provides an overview of target protein-related resistance mechanisms based on preclinical findings:

Resistance MechanismDescriptionPreclinical Evidence
Target Binding Site MutationAlteration in the target protein that prevents the PROTAC's warhead from binding.Observed in cell lines treated with high concentrations of a PROTAC targeting SWI/SNF complex subunits. researchgate.net
Destabilization of Ternary ComplexMutations that allow PROTAC binding but prevent stable association with the E3 ligase.Certain BRAF mutations conferred resistance to a pomalidomide-based PROTAC. nih.gov
Upregulation of Drug Efflux PumpsIncreased expression of transporters like ABCB1 that pump the PROTAC out of the cell.Observed in cell lines that developed resistance to lower concentrations of a PROTAC. researchgate.net

Development of Strategies to Circumvent Preclinical Resistance

The growing understanding of resistance mechanisms has spurred the development of innovative strategies to overcome these challenges in preclinical settings. These approaches aim to either restore the efficacy of CRBN-based degraders or bypass the reliance on CRBN altogether.

Recruitment of Alternative E3 Ligases: A primary strategy to overcome CRBN-related resistance is to design PROTACs that recruit different E3 ligases. The von Hippel-Lindau (VHL) E3 ligase is another well-characterized ligase for which potent small molecule ligands exist. researchgate.net Developing a VHL-recruiting PROTAC against the same target protein can restore degradation in cells that have become resistant to a pomalidomide-based PROTAC due to CRBN alterations. nih.gov This "E3 ligase switching" provides a powerful approach to combat acquired resistance.

Development of More Potent CRBN Modulators (CELMoDs): To address resistance stemming from reduced CRBN expression or mutations that weaken pomalidomide binding, a new generation of Cereblon E3 Ligase Modulatory Drugs (CELMoDs) has been developed. acs.org These molecules, such as iberdomide (B608038) and mezigdomide (B2442610), are designed to bind to CRBN with higher affinity and induce more profound degradation of target proteins. acs.org Preclinical data show that these next-generation degraders can be effective even in pomalidomide-resistant cell lines. nih.govnih.gov

E3 Ligase-Independent Degradation Strategies: An emerging and exciting approach to bypass E3 ligase-mediated resistance entirely is the development of technologies like hydrophobic tagging (HyT) . acs.orgrhhz.netnih.gov HyT-based degraders are bifunctional molecules that link a target-binding ligand to a hydrophobic moiety, such as an adamantyl or norbornene group. acs.orgrhhz.net This hydrophobic tag is thought to mimic a misfolded protein, which can trigger the cell's quality control machinery, including chaperone proteins like Hsp70, to direct the target protein for proteasomal degradation without the need for a specific E3 ligase. acs.org This strategy has shown promise in preclinical models for overcoming resistance due to CRBN downregulation or mutation. acs.org

Homo-PROTACs: Another innovative strategy involves the creation of "homo-PROTACs," which are homobifunctional molecules designed to induce the degradation of the E3 ligase itself. Pomalidomide-based homo-PROTACs have been synthesized that can effectively induce the self-degradation of CRBN. nih.gov While this approach might seem counterintuitive, it serves as a valuable research tool to study the consequences of CRBN loss and could have therapeutic applications in contexts where CRBN itself is a driver of disease.

The following table summarizes these circumvention strategies with supporting preclinical findings:

Circumvention StrategyDescriptionPreclinical Findings
Alternative E3 Ligase RecruitmentUsing PROTACs that engage other E3 ligases, such as VHL, to bypass CRBN-related resistance.VHL-recruiting PROTACs can effectively degrade targets in CRBN-mutated or downregulated cells. nih.govresearchgate.net
Cereblon E3 Ligase Modulatory Drugs (CELMoDs)Developing more potent CRBN binders that can overcome resistance due to low CRBN expression or certain mutations.Iberdomide and mezigdomide show activity in pomalidomide-resistant preclinical models. nih.govnih.govacs.org
Hydrophobic Tagging (HyT)An E3 ligase-independent approach that uses a hydrophobic tag to mark the target protein for proteasomal degradation.HyT-based degraders have been shown to overcome resistance mediated by CRBN loss. acs.orgrhhz.netnih.gov
Homo-PROTACsBifunctional molecules that induce the self-degradation of the E3 ligase itself (e.g., CRBN).Pomalidomide-based homo-PROTACs effectively degrade CRBN in preclinical studies. nih.gov

Emerging Research Directions and Innovations in Protac Chemistry and Applications

Chemical Probe Development for Target Identification and Validation

The azide (B81097) functionality of Pomalidomide-CO-PEG4-C2-azide makes it an invaluable tool for chemical probe development, crucial for identifying and validating new protein targets for degradation. The terminal azide group allows for facile and specific conjugation to a variety of molecular entities, including ligands for target proteins, through highly efficient "click chemistry" reactions. This modularity enables the rapid generation of libraries of PROTAC molecules with diverse target-binding moieties.

These PROTAC libraries serve as powerful chemical probes to interrogate complex biological systems. By treating cells or cell lysates with these libraries and subsequently analyzing the protein degradation profiles, researchers can identify which proteins are susceptible to degradation by the engineered PROTACs. This approach not only validates that a particular protein can be targeted for degradation but also helps in the discovery of novel "degradable" proteins that were not previously considered therapeutic targets.

Furthermore, pomalidomide-based homo-PROTACs, created by linking two pomalidomide (B1683931) molecules, have been explored as chemical probes to investigate the biology of the CRBN E3 ligase itself. tocris.comresearchgate.net These probes can induce the self-degradation of CRBN, allowing researchers to study the downstream consequences of its depletion and better understand its physiological functions. nih.gov

Computational Approaches in PROTAC Design and Optimization

The development of effective PROTACs is a complex endeavor, with the nature of the linker connecting the target-binding ligand and the E3 ligase ligand playing a critical role in the efficiency of target degradation. Computational approaches are increasingly being employed to rationalize and accelerate the design and optimization of PROTACs, including those derived from this compound.

Molecular docking and modeling are used to predict the three-dimensional structure of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.govresearchgate.net These models provide insights into the protein-protein interactions and the conformational changes induced by the PROTAC, which are crucial for stable ternary complex formation and subsequent ubiquitination. For instance, molecular docking studies have been instrumental in designing novel pomalidomide-based PROTACs targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancers. nih.govresearchgate.net These studies help in optimizing the linker length and composition to ensure favorable interactions within the ternary complex.

Molecular dynamics (MD) simulations offer a more dynamic view of the PROTAC-mediated interactions. researchgate.net By simulating the movement of atoms over time, MD can reveal the flexibility of the PROTAC linker and its influence on the stability and dynamics of the ternary complex. This information is vital for understanding how different linkers, such as the PEG4 element in this compound, can impact the efficiency of protein degradation. These simulations have shown that even with identical warheads, the linker's properties significantly affect the interaction networks and the essential motions of the degradation machinery. researchgate.net

These computational tools not only guide the rational design of more potent and selective PROTACs but also contribute to a deeper understanding of the structure-activity relationships (SAR) governing targeted protein degradation. researchgate.netnih.gov

Exploration of Novel E3 Ligases for Expanding the Degradable Proteome

While pomalidomide and its derivatives have been highly successful in recruiting the E3 ligase CRBN, the reliance on a single E3 ligase presents certain limitations. nih.govacs.org The expression levels of CRBN can vary across different cell types and disease states, and mutations in CRBN can lead to acquired resistance to pomalidomide-based PROTACs. This has spurred significant research into the discovery and recruitment of novel E3 ligases to expand the repertoire of the degradable proteome and to overcome potential resistance mechanisms.

The ubiquitin-proteasome system in humans comprises over 600 E3 ligases, offering a vast and largely untapped resource for the development of new PROTACs. The exploration for novel E3 ligase ligands is a key area of innovation. While pomalidomide itself is specific to CRBN, the chemical strategies used to create molecules like this compound are being adapted to develop ligands for other E3 ligases.

One emerging strategy to circumvent the reliance on specific E3 ligases is the development of hydrophobic tagging-based degraders. These molecules replace the E3 ligase ligand with a hydrophobic tag that is thought to induce protein misfolding and subsequent degradation through cellular quality control pathways, independent of a specific E3 ligase.

The development of PROTACs based on novel CRBN ligands, such as phenyl dihydrouracil (B119008) derivatives, is also underway to address some of the limitations associated with pomalidomide, such as potential off-target effects. The ultimate goal is to create a diverse toolbox of E3 ligase-recruiting modules that can be paired with various target-binding ligands, allowing for a more tailored and effective approach to targeted protein degradation across a wide range of diseases.

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